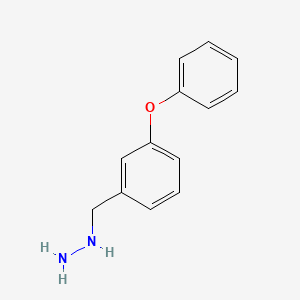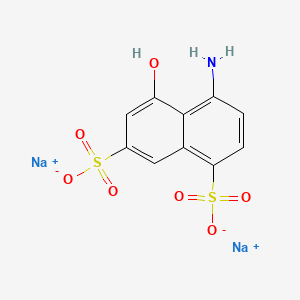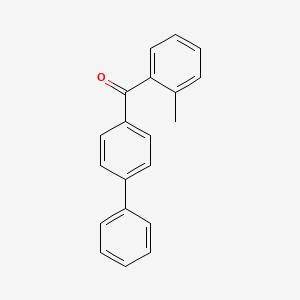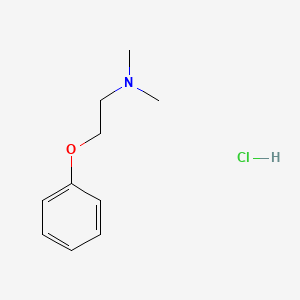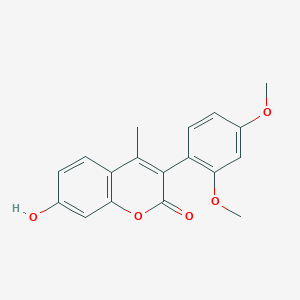
3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Vue d'ensemble
Description
The compound “3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one” is a chromenone derivative. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The presence of the dimethoxyphenyl group suggests that it has two methoxy (OCH3) substituents on the phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the chromenone core, followed by the attachment of the dimethoxyphenyl group. This could potentially be achieved through a series of organic reactions including condensation, methylation, and aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with a dimethoxyphenyl group attached at the 3-position, a hydroxy group at the 7-position, and a methyl group at the 4-position of the chromenone ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The hydroxy group might be involved in condensation or redox reactions. The methoxy groups on the phenyl ring could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxy and methoxy groups) would influence its properties .Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications. However, there are some limitations to its use in lab experiments. This compound is a natural product and its availability can be limited. In addition, this compound has been shown to have off-target effects and can inhibit other enzymes besides protein kinases.
Orientations Futures
There are many potential future directions for the study of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the identification of specific protein kinases that are inhibited by this compound and their downstream signaling pathways. This could lead to the development of targeted therapies for specific diseases. Finally, the use of this compound in combination with other drugs could lead to improved therapeutic outcomes.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of protein kinases, which play a crucial role in cell signaling pathways. Protein kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been implicated in many diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This interaction results in the reduction of melanin production, making it a potential candidate for treating hyperpigmentation disorders . Additionally, this compound interacts with other biomolecules such as reactive oxygen species (ROS), exhibiting antioxidant properties that protect cells from oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, it affects cellular metabolism by enhancing the activity of antioxidant enzymes, which helps in maintaining cellular homeostasis and protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes such as tyrosinase, inhibiting their activity and thus reducing melanin synthesis . Additionally, it acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes . These interactions result in the modulation of gene expression and the inhibition of pro-inflammatory pathways, contributing to its anti-inflammatory and protective effects on cells .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties, providing sustained protection to cells from oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antioxidant and anti-inflammatory effects without any noticeable toxicity . At higher doses, some adverse effects such as mild gastrointestinal disturbances have been observed . It is crucial to determine the optimal dosage that maximizes its beneficial effects while minimizing any potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as tyrosinase and antioxidant enzymes, influencing their activity and thus affecting metabolic flux and metabolite levels . The compound’s role in these pathways contributes to its overall biochemical and pharmacological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Post-translational modifications and targeting signals are involved in directing the compound to these compartments, ensuring its proper localization and function .
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-6-4-11(19)8-16(13)23-18(20)17(10)14-7-5-12(21-2)9-15(14)22-3/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZIHZNCRBQCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422203 | |
| Record name | 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859671-65-1 | |
| Record name | 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one](/img/structure/B3057799.png)
![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)
![2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B3057802.png)
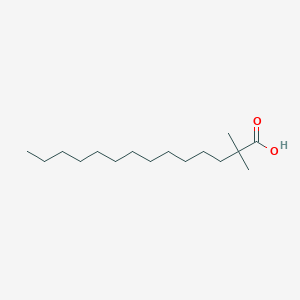
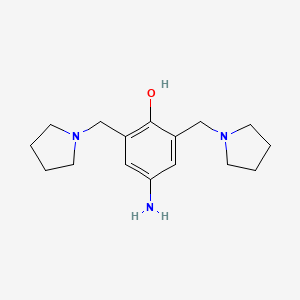
![5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3057808.png)
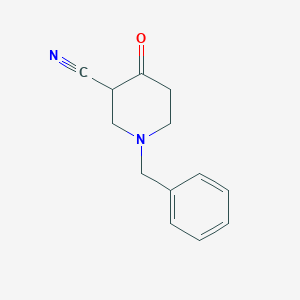
![1-(3,5-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3057810.png)
